(S)-2-Ethynylmorpholine
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Overview
Description
(S)-2-Ethynylmorpholine is a chiral compound with a morpholine ring substituted with an ethynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynylmorpholine typically involves the alkylation of morpholine with an ethynylating agent. One common method is the reaction of morpholine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethynylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted morpholine.
Substitution: Formation of azido or thio-substituted morpholine derivatives.
Scientific Research Applications
(S)-2-Ethynylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Ethynylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.
2-Ethynylpiperidine: Contains a piperidine ring, offering different chemical properties.
2-Ethynylazetidine: Features an azetidine ring, which is smaller and more strained than morpholine.
Uniqueness
(S)-2-Ethynylmorpholine is unique due to its chiral nature and the presence of both an ethynyl group and a morpholine ring. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(2S)-2-ethynylmorpholine |
InChI |
InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2/t6-/m0/s1 |
InChI Key |
UHWZKSGXBBYDCB-LURJTMIESA-N |
Isomeric SMILES |
C#C[C@H]1CNCCO1 |
Canonical SMILES |
C#CC1CNCCO1 |
Origin of Product |
United States |
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